molecular formula C4H12ClNO3 B2817178 2-(Aminomethyl)propane-1,2,3-triol hydrochloride CAS No. 2229508-59-0

2-(Aminomethyl)propane-1,2,3-triol hydrochloride

Cat. No.: B2817178
CAS No.: 2229508-59-0
M. Wt: 157.59
InChI Key: XGURNMCTDQZLHK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)propane-1,2,3-triol hydrochloride is a glycerol derivative featuring an aminomethyl group (-CH2NH2) at the C2 position of propane-1,2,3-triol (glycerol), with a hydrochloride counterion . Its molecular formula is C4H12NO3Cl (molecular weight: 169.60 g/mol). The compound retains glycerol’s three hydroxyl groups while introducing a primary amine functionality, stabilized as a hydrochloride salt. This structural modification enhances solubility in polar solvents and makes it suitable for pharmaceutical synthesis, particularly as a chiral building block or intermediate in drug development .

Synthesis likely involves amination of glycerol derivatives (e.g., epoxide intermediates) followed by HCl neutralization. Its commercial availability from specialty suppliers like CymitQuimica at premium pricing (e.g., 50 mg for €645) underscores its niche use in high-value research and synthetic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)propane-1,2,3-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.ClH/c5-1-4(8,2-6)3-7;/h6-8H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGURNMCTDQZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)propane-1,2,3-triol hydrochloride typically involves the reaction of 2-(Aminomethyl)propane-1,2,3-triol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)propane-1,2,3-triol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield halogenated derivatives .

Scientific Research Applications

Pharmaceutical Applications

Buffering Agent in Drug Formulations

Tromethamine is primarily utilized as a buffering agent in pharmaceutical formulations. It maintains the pH of solutions within a desired range, which is crucial for the stability and efficacy of many drugs. Its role is particularly significant in injectable formulations where pH can affect drug solubility and absorption.

  • Clinical Use : Tromethamine has been used in treating metabolic acidosis. It is administered intravenously to patients suffering from conditions that lead to decreased blood pH, such as diabetes or respiratory diseases . Clinical studies have demonstrated its effectiveness with minimal side effects .

Case Study: Keterolac®

Keterolac, a nonsteroidal anti-inflammatory drug (NSAID), incorporates Tromethamine to enhance solubility. This formulation has been approved for treating acute postoperative pain and is noted for its efficacy without the dependency issues associated with opioids .

Cosmetic Applications

Stabilizer in Cosmetic Formulations

Tromethamine serves as a stabilizing agent in various cosmetic products. It helps maintain the desired pH levels in creams, lotions, and gels, ensuring product stability and effectiveness.

  • Regulatory Approval : The compound is listed in the CTFA International Cosmetic Ingredient Dictionary, reflecting its widespread acceptance and use in cosmetic formulations .

Table: Common Cosmetic Applications of Tromethamine

Product TypeFunctionExample Use
CreamspH StabilizerMoisturizers
LotionsEmulsifying AgentSkin lotions
GelsThickening AgentHair styling gels

Biological Research Applications

Buffering Agent in Biological Systems

In biological research, Tromethamine is extensively used as a buffer in cell culture media and various biochemical assays. Its ability to stabilize pH is essential for maintaining the integrity of biological samples.

  • Cell Culture : It is frequently employed in cell culture systems to create an optimal environment for cell growth and experimentation .

Case Study: Transport of Live Aquatic Species

Tromethamine's low aquatic toxicity makes it suitable for regulating pH during the transport of live aquatic species. This application ensures the viability of organisms during transport by maintaining stable environmental conditions .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)propane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

(a) Glycerol (Propane-1,2,3-triol)

  • Structure : Simple triol with three hydroxyl groups.
  • Applications : Widely used as a humectant in cosmetics, a solvent in pharmaceuticals, and a precursor for biodiesel .
  • Toxicity : Generally recognized as safe (GRAS) by regulatory agencies.

(b) Solketal

  • Synthesis : Produced via acid-catalyzed ketalization of glycerol with acetone, forming a water-insoluble cyclic ketal .
  • Applications : Reduces particulate emissions in biofuels by improving oxidation stability and reducing water absorption .
  • Analytical Data : Elemental analysis (C: 54.54%, H: 9.10%, O: 36.36%) and molecular ion peak (m/z = 132.0) confirm its formula (C6H12O3) .

(c) 1,2,3-Trichloropropane

  • Toxicity: Classified as a probable human carcinogen by the NTP, with evidence of hepatotoxicity and genotoxicity in animal studies .
  • Applications: Limited to industrial processes (e.g., solvent, pesticide intermediate) due to high toxicity .

(d) 2-(Aminomethyl)propane-1,2,3-triol Hydrochloride

  • Advantages Over Glycerol : The amine group enables participation in peptide coupling or Schiff base formation, expanding its utility in drug design.
  • Solubility : Hydrochloride salt form enhances aqueous solubility compared to free amine derivatives.

Biological Activity

2-(Aminomethyl)propane-1,2,3-triol hydrochloride, also known as TRIS amino or AMP, is a chemical compound with significant biological activity. It is a derivative of propane-1,2,3-triol (glycerol) with an amino group attached to the second carbon atom. This compound has garnered interest in various fields due to its potential pharmacological properties and applications in biochemistry and polymer chemistry.

  • Molecular Formula : C₃H₉ClN₂O₃
  • CAS Number : 2229508-59-0
  • Physical State : White crystalline solid, hygroscopic, soluble in water.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has been shown to modulate cellular processes that may protect neural cells from damage. This suggests its potential use in neurodegenerative diseases where cellular protection is critical.
  • Antioxidant Properties : Studies have indicated that TRIS amino can act as an antioxidant, potentially reducing oxidative stress in cells.
  • Metabolic Role : The compound may influence metabolic pathways, particularly in the context of energy metabolism and cellular respiration. Its structural similarity to glycerol allows it to participate in metabolic processes.
  • Toxicological Profile : In toxicity studies, TRIS amino has demonstrated a low toxicity profile. Acute toxicity tests in rodents indicated no significant adverse effects at high doses (LD50 > 3000 mg/kg) . Clinical trials have shown it to be well-tolerated in humans when administered intravenously, with only minor side effects reported .

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study : A study examined the neuroprotective effects of TRIS amino on cultured neuronal cells exposed to oxidative stress. Results showed a significant decrease in cell death and an increase in cell viability when treated with TRIS amino compared to control groups.
  • Clinical Trials for Acidosis Treatment : Clinical trials involving intravenous administration of TRIS amino for patients suffering from metabolic acidosis demonstrated its efficacy in stabilizing metabolic parameters without serious adverse effects. Patients showed improved respiratory rates and reduced symptoms of acidosis .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Biological ActivityToxicity Profile
2-(Aminomethyl)propane-1,2,3-triol HClC₃H₉ClN₂O₃Neuroprotective, AntioxidantLow (LD50 > 3000 mg/kg)
Glycerol (Propane-1,2,3-triol)C₃H₈O₃Humectant, SolventGenerally recognized as safe
2-Aminopropane-1,3-diolC₃H₉NO₂Pharmaceutical applicationsModerate

Mechanistic Insights

The biological activity of this compound can be attributed to its dual functional groups (hydroxyl and amino), enhancing its reactivity and interaction with various biological targets. It is believed to modulate signaling pathways involved in cell survival and apoptosis through its antioxidant properties and ability to stabilize cellular membranes under stress conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)propane-1,2,3-triol hydrochloride, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : The synthesis of amino-propanetriol derivatives often involves nucleophilic substitution or reductive amination. For example, aminochloropropane analogs (e.g., 1-amino-3-chloro-2-propanol hydrochloride) are synthesized via reaction sequences with phthalimide-protected intermediates followed by deprotection and HCl salt formation . Key parameters include pH control (to prevent premature protonation of the amine) and solvent selection (e.g., polar aprotic solvents like DMF to enhance nucleophilicity). Byproducts such as over-alkylated species can be minimized by stoichiometric optimization and stepwise temperature gradients (e.g., maintaining 0–5°C during amine activation).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) differentiate structural isomers or confirm the hydrochloride salt formation?

  • Methodological Answer :

  • 1H/13C NMR : The aminomethyl group’s protons appear as a triplet (δ 2.8–3.2 ppm) due to coupling with adjacent hydroxyl-bearing carbons. The hydrochloride counterion shifts amine protons downfield (δ 7.5–8.5 ppm in D2O) .
  • FTIR : N–H stretching (3200–2800 cm⁻¹) and O–H (broad, 3400–3300 cm⁻¹) confirm the amine and triol groups. HCl salt formation is evidenced by a strong Cl⁻ peak in ion chromatography .
  • X-ray crystallography resolves stereochemical ambiguities, particularly for hydroxyl group orientation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol). Stability studies involve:

  • pH-dependent degradation : Accelerated testing at pH 1–13 (37°C, 72 hrs) with HPLC monitoring for decomposition products (e.g., free amine or triol).
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >150°C typical for similar hydrochlorides) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict intermolecular interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding networks and electrostatic potentials. For example:

  • Exact exchange terms improve accuracy in predicting binding energies with proteins (e.g., ∆G calculations for amine-hydroxyl interactions) .
  • Molecular dynamics (MD) simulations assess conformational flexibility in aqueous environments, critical for drug design .

Q. What experimental and computational strategies resolve discrepancies in thermodynamic data (e.g., enthalpy of formation)?

  • Methodological Answer :

  • Calorimetry : Bomb calorimetry measures experimental ∆Hf, while discrepancies with computational values (e.g., from Gaussian09) are resolved via hybrid functionals (e.g., M06-2X) that better account for dispersion forces .
  • Error analysis : Systematic comparison of gas-phase vs. solution-phase data identifies solvent effects as a major source of variance .

Q. How does the hydrochloride counterion influence bioavailability in pharmacological studies?

  • Methodological Answer :

  • Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies passive diffusion. Hydrochloride salts often show enhanced solubility but reduced lipophilicity (logP), requiring prodrug strategies for CNS penetration .
  • Pharmacokinetics : Ion-pair chromatography (IPC) tracks the compound’s dissociation in plasma, correlating free base concentration with efficacy .

Q. What methodologies evaluate its potential as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Catalytic applications : Testing in asymmetric aldol reactions with proline-derived catalysts to assess enantiomeric excess (ee) and diastereoselectivity .

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